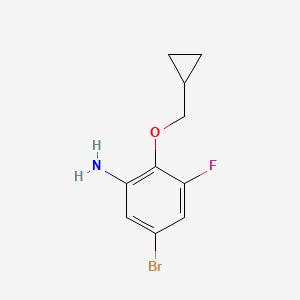

5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline

Description

5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline is a substituted aniline derivative featuring a bromine atom at position 5, a cyclopropylmethoxy group at position 2, and a fluorine atom at position 3 on the benzene ring. The cyclopropylmethoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler alkoxy or halogen-substituted anilines. Such compounds are often intermediates in pharmaceutical synthesis, leveraging the amino group for further functionalization (e.g., amide formation or cross-coupling reactions) .

Properties

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6H,1-2,5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYPLMXAKXSXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2F)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aniline derivative, followed by the introduction of the cyclopropylmethoxy group and the fluorine atom. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.

Addition Reactions: The cyclopropylmethoxy group can participate in addition reactions under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are commonly used.

Oxidation: Agents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation can produce nitroaniline derivatives.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

5-Bromo-3-chloro-2-fluoroaniline (CAS 1539469-93-6)

- Molecular Formula : C₆H₄BrClFN

- Molecular Weight : 224.46 g/mol

- Key Differences :

- Replacing chlorine (Cl) with cyclopropylmethoxy (OCH₂C₃H₅) increases steric hindrance and lipophilicity (clogP ≈ 2.5 vs. ~3.5 estimated for the target compound).

- The cyclopropylmethoxy group may enhance metabolic stability compared to Cl, as seen in cyclopropane-containing drugs like betaxolol (a β-blocker) .

- Synthetic routes for cyclopropylmethoxy introduction likely involve nucleophilic substitution, similar to methods used for dihydrobenzofuran derivatives .

Positional Isomers

3-Bromo-6-chloro-2-fluoroaniline (CAS 1517200-74-6)

- Similarity Score : 0.89 (structural similarity based on halogen placement) .

- Key Differences: Bromine at position 3 vs. 5 alters electronic effects on the aromatic ring, impacting reactivity in electrophilic substitution. The amino group’s ortho/para-directing effects may favor different reaction pathways.

Alkoxy Group Variations

3-Bromo-2-ethoxy-5-fluoroaniline (CAS 1096354-40-3)

- Molecular Formula: C₈H₉BrFNO

- Molecular Weight : 234.07 g/mol .

- Key Differences :

- Ethoxy (OCH₂CH₃) is less bulky than cyclopropylmethoxy, reducing steric hindrance.

- Cyclopropylmethoxy’s rigid three-membered ring may confer unique conformational preferences in drug-receptor interactions.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | clogP* |

|---|---|---|---|---|

| 5-Bromo-2-(cyclopropylmethoxy)-3-fluoroaniline | C₁₀H₁₁BrFNO | ~258.5 (estimated) | Br (5), OCH₂C₃H₅ (2), F (3) | ~3.5 |

| 5-Bromo-3-chloro-2-fluoroaniline | C₆H₄BrClFN | 224.46 | Br (5), Cl (3), F (2) | 2.5 |

| 3-Bromo-2-ethoxy-5-fluoroaniline | C₈H₉BrFNO | 234.07 | Br (3), OCH₂CH₃ (2), F (5) | 2.1 |

*clogP values estimated using fragment-based methods.

Research Findings and Implications

- Reactivity: The amino group facilitates derivatization, enabling access to libraries of amides or ureas for drug discovery.

- Safety : Analogous halogenated anilines require strict PPE and ventilation due to toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.